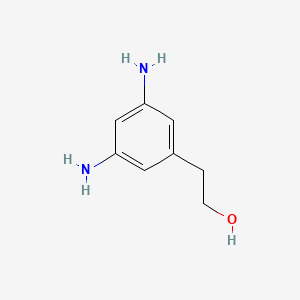

3,5-Diamino-(2-hydroxyethyl)benzene

Description

3,5-Diamino-(2-hydroxyethyl)benzene is a substituted aromatic compound featuring a benzene ring with two amino groups at the 3- and 5-positions and a hydroxyethyl (-CH2CH2OH) group at the 2-position. The compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its multifunctional groups, which enable diverse reactivity pathways such as cyclization, polymerization, and chelation .

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(3,5-diaminophenyl)ethanol |

InChI |

InChI=1S/C8H12N2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2,9-10H2 |

InChI Key |

MMMRKZRSYPTOPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N)N)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3,5-Diamino-2-hydroxybenzoic Acid (CAS 112725-89-0)

- Structure : Differs by replacing the hydroxyethyl group with a carboxylic acid (-COOH) at the 2-position.

- Properties: Higher polarity and acidity (pKa ~2–3 for -COOH) compared to 3,5-Diamino-(2-hydroxyethyl)benzene.

- Applications : Used as a synthetic intermediate in dyes and coordination chemistry due to its chelating ability. Its sodium salt (CAS referenced in ) enhances water solubility for industrial applications.

- Key Difference : Carboxylic acid introduces ionizable functionality, altering solubility and reactivity in aqueous environments .

3,5-Diaminobenzyl Alcohol Dihydrochloride (CAS 28150-15-4)

- Structure : Contains a benzyl alcohol (-CH2OH) group instead of hydroxyethyl.

- Properties : The dihydrochloride salt form increases stability and solubility in polar solvents. Molecular weight = 211.09 g/mol.

- Applications : Primarily used in laboratory settings for pharmaceutical research (e.g., as a precursor for bioactive molecules).

Substituent Position and Electronic Effects

3,5-Dimethyl-1,2-phenylenediamine (CAS 3171-46-8)

- Structure: Methyl (-CH3) groups at 3- and 5-positions instead of amino groups; lacks hydroxyethyl.

- Properties : Lower polarity and reduced hydrogen-bonding capacity. Molecular weight = 136.19 g/mol.

- Applications : Used in polymer synthesis and corrosion inhibition.

- Key Difference: Methyl groups induce steric hindrance and electron-donating effects, contrasting with the electron-withdrawing amino groups in this compound .

4-(Substituted)-5-Fluorobenzene-1,2-diamine Derivatives

- Structure : Fluorine substitution at the 5-position and variable substituents at the 4-position.

- Properties : Fluorine enhances metabolic stability and lipophilicity.

- Applications : Key intermediates in antitumor and antiviral drug synthesis.

- Key Difference : Fluorine’s electronegativity alters electronic distribution, impacting binding affinity in biological systems compared to the hydroxyethyl group .

Hydroxyethyl Group Analogues

Diethanolamine (DEA, CAS 111-42-2)

- Structure : Aliphatic amine with two hydroxyethyl groups.

- Properties : High water solubility (log P = -1.5) and moderate aquatic toxicity. Molecular weight = 105.14 g/mol.

- Applications : Used in surfactants, gas treatment, and hydraulic fracturing fluids.

- Key Difference : Aliphatic backbone vs. aromatic ring results in different degradation pathways and environmental persistence .

Etophylline (7-(2-Hydroxyethyl)theophylline)

- Structure : Xanthine derivative with a hydroxyethyl group.

- Properties : Enhanced solubility compared to theophylline; molecular weight = 224.2 g/mol.

- Applications : Bronchodilator in respiratory therapeutics.

- Key Difference: Heterocyclic core directs pharmacological activity, unlike the aromatic amine system in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.